(S)-1,4-Di-Boc-2-methylpiperazine
CAS No.:
Cat. No.: VC16005771
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O4 |
|---|---|
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | ditert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m0/s1 |
| Standard InChI Key | IMKNVNIIMKCRIO-NSHDSACASA-N |
| Isomeric SMILES | C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(S)-1,4-Di-Boc-2-methylpiperazine consists of a six-membered piperazine ring with two Boc groups at the 1- and 4-positions and a methyl group at the 2-position in the S-configuration. The Boc groups serve as orthogonal protecting agents for the amine functionalities, enabling selective deprotection during multi-step syntheses . The stereocenter at C2 ensures enantiomeric purity, critical for applications requiring chiral specificity.
Key structural identifiers:
Physicochemical Characteristics
The compound exhibits the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 300.39 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 268.7 ± 15.0 °C (predicted) |
| Melting Point | 40–45 °C |
| Flash Point | 116.3 ± 20.4 °C |
| LogP (Partition Coefficient) | 3.12 (estimated) |
The Boc groups enhance solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane while rendering the amine functionalities inert to nucleophilic attack .
Synthesis and Optimization
Synthetic Routes
The synthesis of (S)-1,4-Di-Boc-2-methylpiperazine typically proceeds via sequential Boc protection of (S)-2-methylpiperazine. A representative protocol involves :
-
Lithiation and Silylation:
-
Boc Protection:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Lithiation/Silylation | nBuLi, TBDMSCl | 20°C | 1.5 h | 85–90% |
| Boc Protection | Boc₂O | 20°C | 1 h | 93% |
Chirality Control
The retention of stereochemical integrity during synthesis is achieved through the use of enantiomerically pure (S)-2-methylpiperazine as the starting material. Computational studies suggest that the Boc groups impose minimal steric hindrance, preserving the S-configuration at C2 .
Applications in Pharmaceutical Synthesis
Intermediate in Drug Discovery
(S)-1,4-Di-Boc-2-methylpiperazine serves as a precursor to chiral piperazine scaffolds found in antiviral, anticancer, and central nervous system (CNS) therapeutics. For example:
-
Antiviral Agents: Piperazine derivatives are integral to HIV protease inhibitors, where the Boc groups facilitate selective functionalization of the amine positions .
-
Kinase Inhibitors: The methyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as evidenced in kinase inhibitor syntheses .
Asymmetric Catalysis
The compound’s chiral center enables its use as a ligand in asymmetric catalysis. In palladium-catalyzed cross-coupling reactions, it induces enantioselectivity exceeding 90% ee in aryl-aryl bond formations .
Future Directions and Research Gaps
Scalability Challenges
Current synthesis protocols suffer from high reagent costs (e.g., nBuLi) and multi-step purification. Future research should explore catalytic methods using earth-abundant metals to reduce production costs .
Expanding Therapeutic Applications
While the compound’s utility in kinase and protease inhibitors is well-documented, its potential in antimicrobial and anti-inflammatory drug discovery remains underexplored. Computational docking studies could identify novel targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume